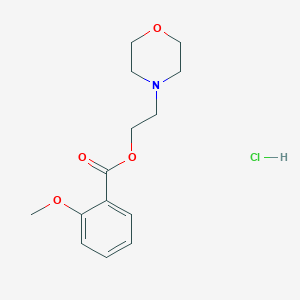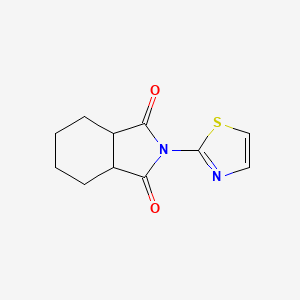
2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride, also known as MEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEM is a derivative of benzoic acid and contains a morpholine ring, which makes it an interesting compound for medicinal chemistry and pharmacology research.
Mechanism of Action
The exact mechanism of action of 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride is not fully understood, but it is believed to act on the GABAergic system in the brain. 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, which can lead to a decrease in neuronal excitability and a reduction in pain and seizures.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has also been shown to have other biochemical and physiological effects. For example, 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This inhibition can lead to a decrease in inflammation and pain. 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which can affect neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential candidate for the treatment of pain, epilepsy, and neuroinflammation. However, one of the limitations of using 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride. One area of interest is the development of more efficient synthesis methods for 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride, which could increase its availability for research. Another area of interest is the exploration of its potential as a therapeutic agent for other diseases, such as anxiety and depression. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride involves the reaction of 2-methoxybenzoic acid with 4-morpholineethanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride. The overall yield of this synthesis method is around 70%.
Scientific Research Applications
2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for various diseases. 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of pain, epilepsy, and neuroinflammation.
properties
IUPAC Name |
2-morpholin-4-ylethyl 2-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-17-13-5-3-2-4-12(13)14(16)19-11-8-15-6-9-18-10-7-15;/h2-5H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORRLMSYUSAZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)ethyl 2-methoxybenzoate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959803.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)
![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)
![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)
![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)
![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)
![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)
![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)


![3-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4959905.png)